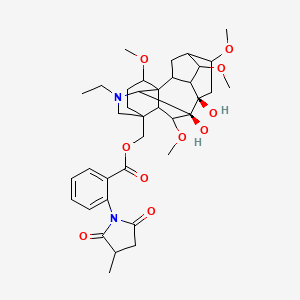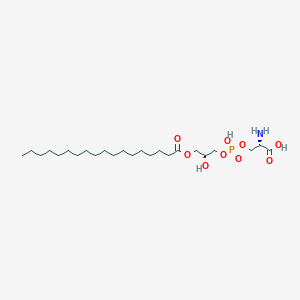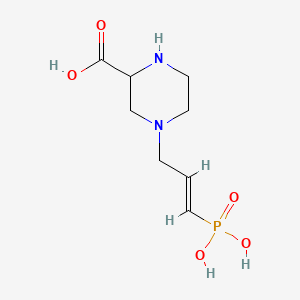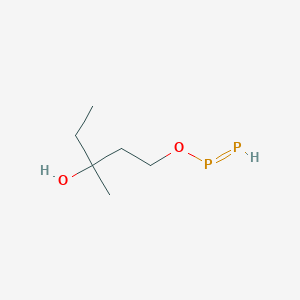
Datpalphas
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Datpalphas, also known as 2’-Deoxyadenosine-5’-(α-thio)-triphosphate, is a synthetic organic compound. It is a modified nucleotide analog where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This modification makes this compound a valuable tool in biochemical and molecular biology research, particularly in studies involving nucleic acids and enzymatic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Datpalphas can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyadenosine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Thio-Substitution: The oxygen atom in the triphosphate group is replaced by a sulfur atom using a sulfurizing agent like Lawesson’s reagent or thiophosphoryl chloride (PSCl3).
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesizers and flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Datpalphas undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the triphosphate group can participate in nucleophilic substitution reactions.
Hydrolysis: this compound can be hydrolyzed to its monophosphate and diphosphate forms under acidic or enzymatic conditions.
Enzymatic Reactions: It can act as a substrate or inhibitor for various enzymes, including DNA polymerases and kinases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiophosphoryl chloride (PSCl3) are used for sulfur substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., phosphatases) are used for hydrolysis reactions.
Enzymatic Reactions: Enzymes such as DNA polymerase I and kinases are commonly used in studies involving this compound.
Major Products:
Monophosphate and Diphosphate Forms: Hydrolysis of this compound yields its monophosphate and diphosphate derivatives.
Modified Nucleic Acids: Incorporation of this compound into DNA or RNA strands results in modified nucleic acids with altered properties.
Scientific Research Applications
Datpalphas has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA replication, repair, and transcription. It is also used in enzymatic assays to investigate enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities. It is used in drug development and screening assays.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents. .
Mechanism of Action
Datpalphas exerts its effects by interacting with various molecular targets and pathways:
DNA Polymerases: It can act as a substrate or inhibitor for DNA polymerases, affecting DNA synthesis and replication.
Kinases: this compound can inhibit or modulate the activity of kinases, enzymes involved in phosphorylation processes.
Signal Transduction Pathways: By interfering with nucleotide-dependent signaling pathways, this compound can modulate cellular responses and functions
Comparison with Similar Compounds
Datpalphas is unique compared to other similar compounds due to its sulfur substitution in the triphosphate group. Similar compounds include:
2’-Deoxyadenosine-5’-triphosphate (dATP): The unmodified form of this compound, lacking the sulfur substitution.
2’-Deoxyadenosine-5’-(β-thio)-triphosphate (dATPβS): Another modified nucleotide with a sulfur substitution at a different position.
Adenosine-5’-(α-thio)-triphosphate (ATPαS): A similar compound with a sulfur substitution in the triphosphate group but with an adenosine base instead of deoxyadenosine
This compound stands out due to its specific structural modification, which imparts unique properties and makes it a valuable tool in various research applications.
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPIKNHZOWQALM-DLQJRSQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O11P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64145-28-4, 87092-22-6 |
Source


|
| Record name | 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Thiodeoxyadenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10771952.png)
![(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid](/img/structure/B10771994.png)
![N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide](/img/structure/B10771996.png)

![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)
![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)
![(4R)-6-[(E)-2-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772027.png)

![[3H]meclinertant](/img/structure/B10772030.png)
![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)
![[3H]ramosetron](/img/structure/B10772064.png)
